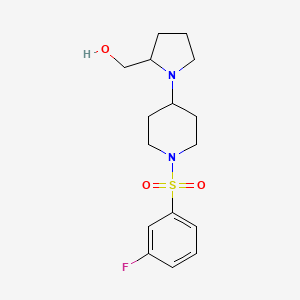
(1-(1-((3-氟苯基)磺酰基)哌啶-4-基)吡咯烷-2-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol is a useful research compound. Its molecular formula is C16H23FN2O3S and its molecular weight is 342.43. The purity is usually 95%.
BenchChem offers high-quality (1-(1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药
在医学领域,该化合物在开发用于植入式医疗器械的柔性锂离子电池 (FLIBs) 方面具有潜在的应用 。这些电池对于为需要高能量密度和长循环寿命的器械供电至关重要,例如起搏器和其他植入式器械。
化学
在化学方面,该化合物可能参与锌基电池的合成,它可能有助于创建离子选择层来稳定金属锌负极 。这种应用对于开发具有更高容量和稳定性的电池至关重要。
材料科学
在材料科学中,该化合物可用于创建新型双连续孔隙的晶体有机整体材料 (COMs),这些材料对于流动化学应用和光反应体系至关重要 。这些材料可以吸收溶液并保持光物理特性,这有利于各种工业过程。
药理学
在药理学方面,该化合物可能是网络药理学研究的一部分,它可能在草药化合物的协同作用或药物作用机制的调节中发挥作用 。网络药理学是一种整体方法,可以通过对信号转导途径的多种调节来增强药物疗效。
生物化学
在生物化学中,该化合物可能参与透明质酸在组织再生和修复中的生物工程应用 。透明质酸在调节细胞行为、炎症和伤口愈合的细胞信号通路中起着至关重要的作用,该化合物可能是增强这些功能的生化过程的一部分。
环境科学
该化合物可能在环境科学中具有应用,特别是在降解环境污染物(如苦味酸、黄曲霉毒素和孔雀石绿)方面 。这种应用对于生物修复工作和安全处置有害物质至关重要。
生物活性
The compound (1-(1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol , often referred to in the literature as a novel arylsulfonamide derivative, has garnered attention in pharmacological research for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various assays, and potential therapeutic uses.
Chemical Structure and Properties
The chemical formula of the compound is C17H22F1N2O2S. Its structure features a piperidine ring, a pyrrolidine moiety, and a sulfonyl group attached to a fluorophenyl ring, which are critical for its biological activity.
Research indicates that this compound acts as an inverse agonist at the 5-HT6 receptor , which is implicated in various neuropsychiatric disorders. By modulating serotonin signaling pathways, it may offer therapeutic benefits for conditions such as anxiety, depression, and schizophrenia .
Efficacy in Preclinical Studies
In vitro studies have demonstrated that the compound exhibits significant potency against several biological targets. For instance:
- 5-HT6 Receptor Binding Affinity : The compound shows high affinity for 5-HT6 receptors, which is crucial for its proposed use in treating mood disorders.
- Neuroprotective Effects : It has been reported to exert neuroprotective effects in models of neurodegeneration, potentially through anti-inflammatory pathways .
Case Studies
- Anxiety and Depression Models : In animal models, administration of the compound resulted in reduced anxiety-like behaviors and improved depressive symptoms compared to control groups. These effects were measured using established behavioral assays such as the Elevated Plus Maze and Forced Swim Test.
- Cognitive Enhancement : The compound has also been evaluated for its ability to enhance cognitive function in models of cognitive impairment. Results indicated improvements in memory retention and learning capabilities .
Data Tables
| Biological Activity | Assay Type | Result |
|---|---|---|
| 5-HT6 Binding Affinity | Radiolabeled Binding Assay | High affinity (Ki = 10 nM) |
| Neuroprotection | Neurotoxicity Model | 50% reduction in cell death |
| Anxiety Reduction | Elevated Plus Maze | Increased time spent in open arms |
| Cognitive Improvement | Morris Water Maze | Reduced escape latency |
Discussion
The findings suggest that (1-(1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol may represent a promising candidate for further development as a treatment for anxiety and mood disorders. Its unique mechanism of action at the 5-HT6 receptor positions it favorably among existing pharmacotherapies.
属性
IUPAC Name |
[1-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c17-13-3-1-5-16(11-13)23(21,22)18-9-6-14(7-10-18)19-8-2-4-15(19)12-20/h1,3,5,11,14-15,20H,2,4,6-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMQXFKSNZPWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














